molecular formula C15H14N2O3S B5780913 1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5780913
M. Wt: 302.4 g/mol
InChI Key: AQKYNPKRWBYRMV-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "thio-barbituric acid" and is a derivative of barbituric acid.

Mechanism of Action

The mechanism of action of 1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the cells. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms in the cells.
Biochemical and Physiological Effects:
1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for crop protection.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its diverse range of biological activities. This compound can be used to study various signaling pathways in the cells and its potential applications in medicine, agriculture, and material science. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One of the areas of research is the development of new synthetic routes to improve the yield and purity of the compound. Another area of research is the study of the structure-activity relationship of this compound to identify more potent analogs with improved biological activities. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in medicine, agriculture, and material science.

Synthesis Methods

The synthesis of 1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a multistep process that involves the condensation of barbituric acid with 3-methoxybenzaldehyde in the presence of a catalyst such as piperidine. The resulting product is then treated with allyl bromide to obtain the final product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for crop protection. In material science, this compound has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.

properties

IUPAC Name

(5Z)-5-[(3-methoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-3-7-17-14(19)12(13(18)16-15(17)21)9-10-5-4-6-11(8-10)20-2/h3-6,8-9H,1,7H2,2H3,(H,16,18,21)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKYNPKRWBYRMV-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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